Nonafluoro-1-butanesulfonyl chloride

Catalog No.
S1892056
CAS No.
2991-84-6
M.F
C4ClF9O2S
M. Wt
318.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nonafluoro-1-butanesulfonyl chloride

CAS Number

2991-84-6

Product Name

Nonafluoro-1-butanesulfonyl chloride

IUPAC Name

1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl chloride

Molecular Formula

C4ClF9O2S

Molecular Weight

318.55 g/mol

InChI

InChI=1S/C4ClF9O2S/c5-17(15,16)4(13,14)2(8,9)1(6,7)3(10,11)12

InChI Key

IRFCLLARAUQTNK-UHFFFAOYSA-N

SMILES

C(C(C(F)(F)S(=O)(=O)Cl)(F)F)(C(F)(F)F)(F)F

Canonical SMILES

C(C(C(F)(F)S(=O)(=O)Cl)(F)F)(C(F)(F)F)(F)F

The exact mass of the compound Nonafluoro-1-butanesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 292150. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

Nonafluoro-1-butanesulfonyl chloride (NfCl) is a pivotal, highly fluorinated reagent used to introduce the nonafluorobutanesulfonyl (nonaflate, Nf) group into organic molecules. This functional group is valued for its exceptional thermal stability and strong electron-withdrawing properties, which are conferred by the perfluorinated C4F9 chain. The compound serves as a critical precursor in the synthesis of specialized materials, including thermally and electrochemically stable electrolyte salts for high-performance lithium batteries, strongly acidic catalysts, and hydrolytically stable intermediates for cross-coupling reactions in pharmaceutical and agrochemical development.

While other sulfonylating agents exist, they are not functionally interchangeable with nonafluoro-1-butanesulfonyl chloride. The corresponding nonafluorobutanesulfonyl fluoride (NfF) is significantly less reactive, requiring harsher conditions or specific activators for many transformations. Shorter-chain analogs like trifluoromethanesulfonyl chloride (TfCl) produce triflate (Tf) derivatives, which exhibit different electrochemical properties and lower hydrolytic stability compared to nonaflates. The distinct properties of the C4F9 chain are critical for applications demanding high thermal stability and specific interfacial behavior, such as in advanced battery electrolytes, where triflate-based systems are known to be less stable. Therefore, selecting a substitute often leads to compromises in process efficiency, product stability, or final application performance.

Enhanced Reactivity Profile for More Efficient Synthesis Compared to Sulfonyl Fluoride Precursor

As a class, sulfonyl chlorides are established to be more reactive electrophiles than their corresponding sulfonyl fluorides in nucleophilic substitution reactions. This allows reactions with Nonafluoro-1-butanesulfonyl chloride to proceed under milder conditions, at lower temperatures, or with shorter reaction times compared to Nonafluoro-1-butanesulfonyl fluoride (NfF). This enhanced reactivity is crucial for synthesizing derivatives from sensitive substrates where the harsher conditions required to activate NfF would lead to decomposition or side products.

Evidence DimensionChemical Reactivity of Sulfonyl Halides
Target Compound DataHigh (as a sulfonyl chloride)
Comparator Or BaselineNonafluoro-1-butanesulfonyl fluoride (NfF): Lower reactivity
Quantified DifferenceQualitatively higher reactivity allows for milder process conditions.
ConditionsGeneral nucleophilic substitution reactions.

This higher intrinsic reactivity translates to lower energy costs, faster production cycles, and broader substrate compatibility in manufacturing workflows.

Enables High-Voltage Lithium-Ion Battery Electrolytes with Superior Electrochemical Stability

Nonafluoro-1-butanesulfonyl chloride is a direct precursor to lithium nonafluorobutanesulfonate (LiNfO), an electrolyte salt for high-voltage batteries. In a standard formulation (0.1M in PC/DME), LiNfO-based electrolytes demonstrate an electrochemical stability window of approximately 5.0 V. This compares favorably to electrolytes based on the common shorter-chain analog, lithium triflate (LiTfO), which typically exhibit stability up to around 4.5 V. This wider stability window is critical for enabling the use of next-generation, high-voltage cathode materials without rapid electrolyte decomposition.

Evidence DimensionElectrochemical Stability Window
Target Compound Data~5.0 V (for the derived LiNfO salt in PC/DME)
Comparator Or BaselineLithium Triflate (LiTfO) based electrolytes: ~4.5 V
Quantified Difference~0.5 V wider stability window
ConditionsLinear sweep voltammetry of electrolyte formulations.

The ability to produce salts that withstand higher voltages directly enables the development of batteries with higher energy density and performance.

Forms More Hydrolytically Stable Derivatives Than Triflate Analogs for Robust Cross-Coupling Reactions

Aryl and alkenyl nonaflates, synthesized from nonafluoro-1-butanesulfonyl chloride, are used as electrophiles in palladium-catalyzed cross-coupling reactions. Multiple studies report that these nonaflate intermediates are significantly more resistant to hydrolysis than the more commonly used triflate analogs. This superior stability prevents the formation of unwanted ketone or phenol byproducts, which can be a deleterious side reaction when using triflates, especially in reactions requiring extended times or the presence of basic water, such as Buchwald-Hartwig couplings.

Evidence DimensionHydrolytic Stability of Sulfonate Derivatives
Target Compound DataHigher stability (for derived aryl/alkenyl nonaflates)
Comparator Or BaselineAryl/alkenyl triflates: More prone to hydrolysis
Quantified DifferenceQualitatively higher resistance to hydrolysis, leading to higher product yields in specific coupling reactions.
ConditionsPalladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki).

For multi-step synthesis, using this precursor to generate more stable nonaflate intermediates leads to higher yields, fewer impurities, and a more robust and reproducible chemical process.

Precursor for High-Voltage Electrolyte Salts in Lithium-Ion Batteries

This compound is the preferred starting material for synthesizing lithium nonafluorobutanesulfonate (LiNfO). Its derivative provides a wider electrochemical stability window (~5.0 V) compared to triflate-based salts, making it essential for formulating electrolytes compatible with next-generation high-energy cathodes (e.g., >4.5 V class materials).

Synthesis of Robust Nonaflate Intermediates for Complex Organic Synthesis

In pharmaceutical or agrochemical manufacturing, the chloride is used to convert phenols and other nucleophiles into nonaflate intermediates for cross-coupling reactions. The resulting nonaflates are more resistant to hydrolysis than triflates, leading to higher process yields and product purity, particularly in demanding, multi-step synthetic routes.

Efficient Preparation of Nonaflate Esters and Amides Under Mild Conditions

Leveraging its higher reactivity compared to nonafluorobutanesulfonyl fluoride, the chloride enables the synthesis of nonaflate esters and sulfonamides under milder temperature and time conditions. This is particularly advantageous when working with thermally sensitive or complex substrates, improving overall process efficiency and yield.

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

2991-84-6

Wikipedia

Perfluorobutanesulfonyl chloride

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Last modified: 08-16-2023

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